
5-Methoxy-2-(phenylcarbonyl)phenyl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-nitrobenzoate de 5-méthoxy-2-(phénylcarbonyl)phényle est un composé organique appartenant à la classe des esters aromatiques. Ce composé est caractérisé par la présence d’un groupe méthoxy, d’un groupe phénylcarbonyl et d’une partie nitrobenzoate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-nitrobenzoate de 5-méthoxy-2-(phénylcarbonyl)phényle implique généralement des réactions organiques en plusieurs étapes. Une méthode courante est la réaction d’estérification entre le 5-méthoxy-2-(phénylcarbonyl)phénol et l’acide 4-nitrobenzoïque. La réaction est généralement réalisée en présence d’un agent déshydratant tel que la dicyclohexylcarbodiimide (DCC) et d’un catalyseur tel que la 4-diméthylaminopyridine (DMAP) dans des conditions anhydres .
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de synthèse. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le produit souhaité avec une grande pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-nitrobenzoate de 5-méthoxy-2-(phénylcarbonyl)phényle subit diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé pour former un groupe méthoxycarbonyl.
Réduction : Le groupe nitro peut être réduit en groupe amino à l’aide d’agents réducteurs tels que le gaz hydrogène en présence d’un catalyseur au palladium.
Substitution : Le groupe phénylcarbonyl peut subir des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Des réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en conditions acides.
Réduction : Gaz hydrogène (H2) avec un catalyseur au palladium (Pd/C) ou du borohydrure de sodium (NaBH4).
Substitution : Des nucléophiles tels que des amines ou des thiols en conditions basiques.
Principaux produits formés
Oxydation : Formation de 4-nitrobenzoate de 5-méthoxy-2-(méthoxycarbonyl)phényle.
Réduction : Formation de 4-aminobenzoate de 5-méthoxy-2-(phénylcarbonyl)phényle.
Substitution : Formation de divers dérivés substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Le 4-nitrobenzoate de 5-méthoxy-2-(phénylcarbonyl)phényle présente plusieurs applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : En cours d’investigation pour son utilisation potentielle dans le développement de médicaments et comme pharmacophore en chimie médicinale.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme D'action
Le mécanisme d’action du 4-nitrobenzoate de 5-méthoxy-2-(phénylcarbonyl)phényle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe nitro peut subir une bio-réduction pour former des intermédiaires réactifs qui peuvent interagir avec des composants cellulaires, conduisant à divers effets biologiques. Le groupe phénylcarbonyl peut également participer à des interactions avec des protéines et des enzymes, modulant leur activité.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-nitrobenzoate de 5-méthoxy-2-(méthoxycarbonyl)phényle
- 4-aminobenzoate de 5-méthoxy-2-(phénylcarbonyl)phényle
- Acide 2-méthoxy-5-(méthoxycarbonyl)phénylboronique
Unicité
Le 4-nitrobenzoate de 5-méthoxy-2-(phénylcarbonyl)phényle est unique en raison de la présence à la fois d’un groupe méthoxy et d’une partie nitrobenzoate, qui confèrent une réactivité chimique et une activité biologique distinctes.
Propriétés
Formule moléculaire |
C21H15NO6 |
|---|---|
Poids moléculaire |
377.3 g/mol |
Nom IUPAC |
(2-benzoyl-5-methoxyphenyl) 4-nitrobenzoate |
InChI |
InChI=1S/C21H15NO6/c1-27-17-11-12-18(20(23)14-5-3-2-4-6-14)19(13-17)28-21(24)15-7-9-16(10-8-15)22(25)26/h2-13H,1H3 |
Clé InChI |
QORSGBRAYKYAAK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


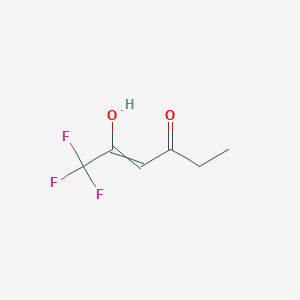
![(5E)-5-[(2,5-dimethylphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12447909.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-({[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}methylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12447912.png)
![1-Boc-3-([(2-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine](/img/structure/B12447913.png)
![2-[(diphenylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12447918.png)
![2-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B12447921.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B12447933.png)
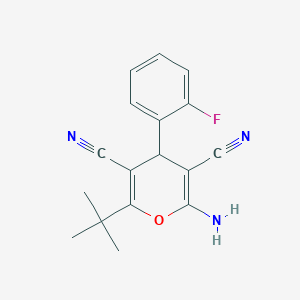

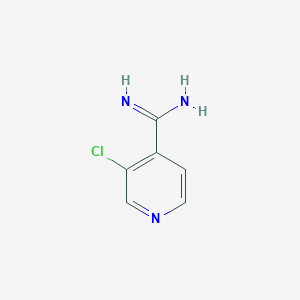
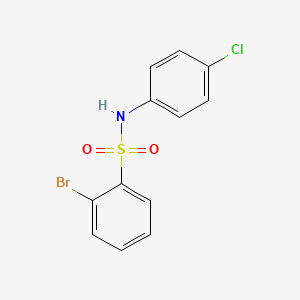
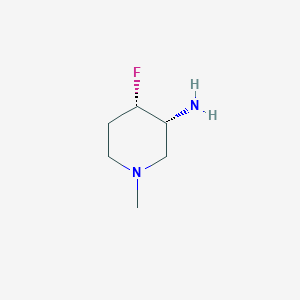

![8-bromo-2-(4-ethoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B12447992.png)
